2-cis-Abscisate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

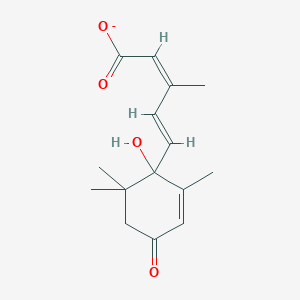

Abscisates is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of any member of the class of abscisic acids. It is a conjugate base of a member of abscisic acids.

科学的研究の応用

Plant Growth Regulation

2-cis-Abscisate is primarily recognized for its regulatory functions in plant growth and development. Its applications include:

- Stomatal Regulation : this compound is involved in the regulation of stomatal closure, which is crucial for minimizing water loss during drought conditions. Research indicates that it enhances the sensitivity of plants to environmental stressors such as drought and salinity by regulating stomatal aperture through signaling pathways that involve guard cells .

- Seed Dormancy and Germination : This compound plays a vital role in seed dormancy and germination processes. It has been shown to inhibit germination under unfavorable conditions, thereby ensuring that seeds only sprout when environmental conditions are optimal for growth .

- Stress Response : The compound is integral in mediating plant responses to abiotic stresses, including osmotic stress and cold stress. Studies have demonstrated that this compound enhances the expression of stress-responsive genes, thereby improving plant resilience .

Agricultural Applications

The agricultural sector has leveraged the properties of this compound for various practical applications:

- Drought Resistance : By applying this compound to crops, farmers can enhance drought resistance. This application is particularly beneficial in arid regions where water scarcity is a significant challenge .

- Plant Growth Inhibitors : Research has indicated that this compound can be used as a plant growth inhibitor, which can be advantageous in controlling unwanted plant growth or weeds .

Biomedical Research

Emerging studies suggest potential biomedical applications for this compound:

- Metabolic Regulation : There is growing interest in the role of abscisic acid and its analogs in metabolic regulation within human cells. Preliminary studies indicate that these compounds may have implications in managing metabolic disorders such as type II diabetes by influencing glucose metabolism .

- Therapeutic Potential : The compound's ability to modulate stress responses may have therapeutic applications in treating conditions related to oxidative stress and inflammation. Ongoing research is exploring its efficacy as a therapeutic agent against various diseases .

Case Study 1: Drought Stress Mitigation

A study conducted on rice seedlings demonstrated that treatment with this compound resulted in significant improvements in drought tolerance. The treated plants exhibited reduced water loss through transpiration and maintained higher leaf water potential compared to untreated controls .

Case Study 2: Seed Germination Control

In an experiment involving tomato seeds, application of this compound was found to delay germination under high salinity conditions. This suggests its potential utility in managing seed germination timing based on environmental cues .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plant Growth Regulation | Regulates stomatal closure, seed dormancy | Enhances drought tolerance and stress responses |

| Agricultural Use | Improves crop resilience under drought conditions | Effective growth inhibitor for unwanted plants |

| Biomedical Research | Potential metabolic regulation and therapeutic uses | May aid in managing type II diabetes |

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for detecting and quantifying 2-cis-abscisate in plant tissues?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity . Enzyme-linked immunosorbent assays (ELISA) are also used but require rigorous validation against LC-MS data to avoid cross-reactivity with structurally similar metabolites. For reproducibility, ensure extraction protocols include antioxidants (e.g., ascorbate) to prevent oxidation during sample preparation .

Q. How does 2-cis-abscisate function in core ABA signaling pathways, and what are its primary downstream targets?

- Methodological Answer : Use ABA-deficient mutants (e.g., aba1 or flc mutants) to isolate 2-cis-abscisate-specific effects. Transcriptomic profiling (RNA-seq) combined with phosphoproteomics can identify downstream targets like SnRK2 kinases. Validate interactions via yeast two-hybrid assays or co-immunoprecipitation .

Q. What are the critical controls required when studying 2-cis-abscisate’s role in abiotic stress responses?

- Methodological Answer : Include both wild-type and ABA biosynthesis mutants as negative controls. For drought experiments, use soil moisture sensors to standardize stress intensity. Measure stomatal conductance (via porometry) and root hydraulic conductivity to correlate physiological responses with 2-cis-abscisate levels .

Advanced Research Questions

Q. How can contradictory findings regarding 2-cis-abscisate’s accumulation under combined stresses (e.g., drought + salinity) be resolved?

- Methodological Answer : Contradictions often arise from stress dosage variability or tissue-specific sampling. Design experiments with gradient stress levels and use spatially resolved metabolomics (e.g., MALDI imaging) to map 2-cis-abscisate distribution. Statistical models like mixed-effects regression can account for interaction terms between stressors .

Q. What genetic or epigenetic regulators influence 2-cis-abscisate biosynthesis, and how can their roles be dissected?

- Methodological Answer : CRISPR-Cas9 knockout libraries targeting NCED (9-cis-epoxycarotenoid dioxygenase) genes can identify rate-limiting enzymes. Pair this with chromatin immunoprecipitation (ChIP-seq) to study epigenetic modifiers (e.g., histone acetyltransferases) binding to promoter regions. Use dual-luciferase reporter assays to validate regulatory elements .

Q. How does 2-cis-abscisate interact with other phytohormones (e.g., jasmonates) during pathogen defense, and what experimental systems best model these interactions?

- Methodological Answer : Employ hormone application assays in Arabidopsis or tomato pathosystems. Quantify 2-cis-abscisate and jasmonate levels via LC-MS post-inoculation with Pseudomonas syringae. Use genetic crosses between ABA and JA signaling mutants (e.g., aba2 × coi1) to study crosstalk .

Q. What multi-omics approaches are optimal for mapping 2-cis-abscisate’s role in systemic acquired resistance (SAR)?

- Methodological Answer : Integrate metabolomics (untargeted profiling), transcriptomics (time-series RNA-seq), and proteomics (SWATH-MS) from root and shoot tissues. Network analysis tools (e.g., WGCNA) can identify hub genes and metabolites co-regulated with 2-cis-abscisate. Validate using grafting experiments between wild-type and ABA-deficient plants .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in 2-cis-abscisate quantification across studies?

- Methodological Answer : Standardize data reporting using relative abundance (normalized to internal standards) and absolute quantification via isotopically labeled analogs (e.g., deuterated ABA). Perform inter-laboratory comparisons with shared reference samples. Use meta-analysis frameworks (e.g., random-effects models) to reconcile discrepancies .

Q. What statistical methods are appropriate for analyzing time-resolved 2-cis-abscisate dynamics during stress recovery?

- Methodological Answer : Apply generalized additive models (GAMs) or Gaussian processes to model non-linear trends. For cohort studies, survival analysis (Kaplan-Meier curves) can link metabolite thresholds to recovery rates. Principal component analysis (PCA) reduces dimensionality in multi-omics datasets .

Q. Recent Advances & Gaps

Q. What novel biosensors or imaging techniques are emerging for real-time 2-cis-abscisate monitoring?

- Methodological Answer : Genetically encoded ABA sensors (e.g., ABAleon2.1) can be adapted for 2-cis-abscisate by engineering specificity mutations. Confocal microscopy with fluorescent nanotags (e.g., quantum dots) enables subcellular tracking. Validate specificity via competitive binding assays with structural analogs .

Q. How can single-cell sequencing resolve tissue-specific roles of 2-cis-abscisate in stomatal regulation?

- Methodological Answer : Use protoplasting followed by 10x Genomics scRNA-seq to profile guard cells versus mesophyll cells under ABA treatment. Cluster cells based on ABA-responsive gene expression (e.g., OST1, SLAC1) and correlate with pseudotime trajectories of stomatal aperture changes .

Q. Contradictions & Future Directions

Q. Why do some studies report 2-cis-abscisate as a degradation intermediate, while others suggest signaling roles?

- Methodological Answer : Contradictions may stem from compartment-specific roles (e.g., apoplast vs. chloroplast). Use subcellular fractionation coupled with LC-MS to localize 2-cis-abscisate pools. Pharmacological inhibition of degradation enzymes (e.g., CYP707A) can test functional significance .

Q. What understudied plant species or ecological contexts could redefine 2-cis-abscisate’s canonical roles?

- Methodological Answer : Explore extremophytes (e.g., Eutrema salsugineum) for ABA-independent stress adaptations. Comparative genomics of ABA biosynthesis genes across species can identify evolutionary innovations. Field experiments under fluctuating climates (e.g., heat waves) may reveal novel regulatory nodes .

特性

分子式 |

C15H19O4- |

|---|---|

分子量 |

263.31 g/mol |

IUPAC名 |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7- |

InChIキー |

JLIDBLDQVAYHNE-LXGGSRJLSA-M |

異性体SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)[O-])/C)O)(C)C |

正規SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。